4-Hydroxy-4-methylpyrrolidin-2-one
Description
Contextual Background of Pyrrolidinone Derivatives in Scientific Inquiry
Pyrrolidinones, which are five-membered lactams, represent a crucial class of heterocyclic compounds that are pervasive in both natural products and synthetic pharmaceuticals. rsc.orgrsc.org The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its three-dimensional structure, which allows for thorough exploration of pharmacophore space. nih.gov This structural feature is significant in designing molecules that can selectively bind to biological targets. nih.gov
Derivatives of pyrrolidinone are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and anticonvulsant properties. nih.gov For instance, cotinine, a metabolite of nicotine, and doxapram, a respiratory stimulant, are well-known examples of biochemically important 2-pyrrolidinones. rsc.org Furthermore, natural products like lactacystin (B1674225) and salinosporamide A, which contain the 2-pyrrolidinone (B116388) moiety, have demonstrated significant biological activities. rsc.org The broad spectrum of pharmacological activities associated with pyrrolidinone derivatives underscores their importance in medicinal chemistry and drug development. rsc.orgnih.gov
Significance of 4-Hydroxy-4-methylpyrrolidin-2-one as a Research Target
Within the broader family of pyrrolidinones, this compound emerges as a compound of particular interest for several reasons. The introduction of a hydroxyl group and a methyl group at the 4-position of the pyrrolidin-2-one ring can significantly influence the molecule's polarity, stereochemistry, and potential for hydrogen bonding. These modifications can, in turn, affect its biological activity and pharmacokinetic properties.
Research into hydroxylated pyrrolidinone derivatives, such as 4-hydroxy-2-pyrrolidinone, has highlighted their utility as intermediates in the synthesis of pharmaceuticals, including antibiotics and antidepressants. uitm.edu.my The synthesis of specific stereoisomers of such compounds is a key area of investigation, as different enantiomers can exhibit distinct biological profiles. nih.govresearchgate.net The study of this compound, therefore, contributes to the fundamental understanding of structure-activity relationships within this class of compounds. Its investigation allows researchers to explore how subtle structural changes can lead to significant differences in biological function, paving the way for the design of more potent and selective therapeutic agents.
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a comprehensive and scientifically rigorous overview of the academic research focused exclusively on this compound. This will be achieved by adhering to a strict outline that covers the synthesis, chemical properties, and research applications of the compound. The scope is intentionally narrowed to this specific molecule to ensure a thorough and detailed analysis, avoiding generalizations about the broader class of pyrrolidinones unless directly relevant to the subject compound.
The subsequent sections will delve into the synthetic pathways developed for this compound, its key chemical and physical properties, and its applications in various research contexts. By presenting detailed research findings and incorporating data tables, this article aims to serve as an authoritative resource for academics and researchers interested in the chemistry and potential applications of this specific pyrrolidinone derivative. Information regarding dosage, administration, and adverse effects is expressly excluded to maintain a strict focus on the fundamental scientific research.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H9NO2 | |
| Molecular Weight | 115.13 g/mol | |
| Boiling Point | 140°C | |
| Density | 1.191 g/cm³ | |
| Melting Point | 95°C |
Properties
IUPAC Name |
4-hydroxy-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(8)2-4(7)6-3-5/h8H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBAOKIBAADRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379327 | |
| Record name | 4-hydroxy-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53598-98-4 | |
| Record name | 4-hydroxy-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-4-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Hydroxy 4 Methylpyrrolidin 2 One and Its Analogs
Conventional Chemical Synthesis Routes
Traditional organic synthesis provides a number of pathways to 4-hydroxy-4-methylpyrrolidin-2-one and its derivatives, often involving multi-step sequences that allow for the construction of the core pyrrolidin-2-one ring system with desired substitutions.
Multi-Step Synthesis Strategies (e.g., Chlorination, Substitution, Cyclization)
One common approach to the synthesis of pyrrolidin-2-one derivatives involves a sequence of reactions that may include chlorination, substitution, and ultimately, cyclization to form the lactam ring. While specific examples for the direct synthesis of this compound via this exact sequence are not extensively detailed in the provided search results, the general principles are well-established in organic chemistry for the formation of heterocyclic rings. For instance, the synthesis of pyrovalerone analogs involves the bromination of ketones, followed by substitution with pyrrolidine (B122466) to form the final product. nih.gov This highlights the use of halogenation and substitution as key steps in building complex pyrrolidine-containing molecules.
Synthesis from N-Boc-Amino Acids via Meldrum's Acid and Tetramic Acid Cyclization
A notable method for the synthesis of 4-hydroxypyrrolidin-2-one derivatives involves the use of N-Boc protected amino acids and Meldrum's acid. uitm.edu.myuitm.edu.my This strategy proceeds through the formation of a tetramic acid intermediate (a pyrrolidine-2,4-dione). uitm.edu.my The process begins with the coupling of an N-Boc-amino acid, such as N-Boc-alanine or N-Boc-valine, with Meldrum's acid, a reaction often facilitated by a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). uitm.edu.my This leads to the formation of a 5-substituted pyrrolidine-2,4-dione (B1332186). Subsequent regioselective reduction of the C4-carbonyl group of the tetramic acid intermediate, typically using a reducing agent like sodium borohydride (B1222165) (NaBH4) in methanol, yields the desired 4-hydroxypyrrolidin-2-one derivative. uitm.edu.my
| Starting N-Boc-Amino Acid | Tetramic Acid Intermediate | Yield of Tetramic Acid | Final 4-Hydroxypyrrolidin-2-one Analog | Yield of Final Product |
| N-Boc-alanine | 5-methylpyrrolidine-2,4-dione | 22% | 4-hydroxy-5-methylpyrrolidin-2-one | 9% |
| N-Boc-valine | 5-isopropylpyrrolidine-2,4-dione | 10% | 4-hydroxy-5-isopropylpyrrolidin-2-one | 6% |
Table 1: Yields of tetramic acid intermediates and final 4-hydroxypyrrolidin-2-one analogs from N-Boc-amino acids. uitm.edu.my
Stereoselective and Enantiospecific Synthesis Approaches
The stereochemistry of this compound and its analogs is often crucial for their biological activity. Consequently, several stereoselective and enantiospecific synthetic methods have been developed. One such approach involves the diastereoselective iodolactonization of (R)- or (S)-allylalanine to construct the pyrrolidine ring with control over the stereocenters. researchgate.net Another strategy utilizes the ring-opening of chiral β-lactams to introduce the desired stereochemistry.
A stereoselective synthesis of (3R,4S)-3-amino-4-methylpyrrolidine has been described, which is a key structural component of certain antibacterial and antitumor agents. elsevier.com This synthesis highlights a key one-pot reduction and regioselective cyclization of an azidoditosyl derivative to form the pyrrolidine ring with the desired stereochemistry. elsevier.com While not directly producing the 4-hydroxy-4-methyl analog, this demonstrates the power of stereocontrolled cyclization reactions in accessing specific stereoisomers of substituted pyrrolidines.
Reductive Amination and Intramolecular Amidation Pathways
Reductive amination followed by intramolecular amidation represents another important route to pyrrolidin-2-ones. organic-chemistry.orgresearchgate.net This method can be performed as a one-pot tandem reaction, offering an efficient pathway to these heterocyclic compounds. organic-chemistry.org The process typically involves the reaction of a keto acid with an amine in the presence of a reducing agent. organic-chemistry.org For instance, monotrifluoroacetoxyborane-amines have been shown to be effective reagents for this transformation, leading to the formation of 5-substituted pyrrolidin-2-ones. organic-chemistry.org The synthesis of various pyrrolidinones from biomass-derived platform molecules like levulinic acid often employs reductive amination. researchgate.net
Biocatalytic and Chemoenzymatic Synthetic Approaches
In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules. Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, are also gaining prominence.
Enzymatic Reduction Strategies (e.g., Ketoreductase Enzymes)
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols, making them highly valuable for the synthesis of enantiomerically pure compounds. nih.govresearchgate.net In the context of this compound synthesis, a KRED could be employed to reduce a precursor dione, such as a 5-substituted pyrrolidine-2,4-dione, to the desired 4-hydroxy derivative with high enantioselectivity. uitm.edu.mynih.gov
The use of KREDs offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental friendliness. researchgate.net These enzymes often require a cofactor, such as NADPH or NADH, which can be regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose, making the process more economically viable. nih.govmdpi.com The development of robust KREDs through protein engineering has expanded their substrate scope and stability, making them increasingly attractive for industrial applications. researchgate.net While direct examples of using a ketoreductase for the synthesis of this compound were not found in the provided search results, the reduction of various ketone-containing precursors to chiral alcohols is a well-established application of these enzymes. nih.govnih.gov
Lipase-Catalyzed Enantioselective Hydrolysis and Esterification
Lipases are a class of hydrolase enzymes that have found extensive application in organic synthesis due to their stability in organic solvents, broad substrate tolerance, and high chemo-, regio-, and enantioselectivity. nih.govmdpi.com These enzymes are particularly effective in the kinetic resolution of racemic mixtures, a process that separates enantiomers based on their different reaction rates with the enzyme. This can be achieved through two primary strategies: enantioselective hydrolysis of a racemic ester or enantioselective esterification (or transesterification) of a racemic alcohol. nih.govpolimi.it
Enantioselective Hydrolysis: In this approach, a racemic mixture of an ester derivative of the target alcohol is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate, leaving the other enantiomer of the ester unreacted. This results in a mixture of an enantioenriched alcohol and the unreacted, enantioenriched ester, which can then be separated. The success of the resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity. For instance, the hydrolysis of γ-nitro esters has been effectively catalyzed by Novozym 435 (an immobilized form of Candida antarctica lipase B) to produce (S)-γ-nitro acids with high enantiomeric excess (ee) values ranging from 87% to 94%. nih.gov
A study on the resolution of γ-lactams, which are structurally related to pyrrolidin-2-ones, utilized Candida antarctica lipase B (CaLB) for the hydrolysis of racemic 1-(acetoxymethyl)-pyrrolidin-2-one derivatives. mdpi.com In the case of (±)-1-(acetoxymethyl)-4-methylpyrrolidin-2-one, the enzyme demonstrated the ability to resolve the racemate through hydrolysis, showcasing the potential of this method for creating chiral pyrrolidinone intermediates. mdpi.com
Enantioselective Esterification: Conversely, a racemic alcohol can be resolved by enantioselective acylation in a non-aqueous solvent. An acyl donor, such as a vinyl ester, is used to acylate one enantiomer of the alcohol preferentially, yielding an enantioenriched ester and the unreacted, enantioenriched alcohol. mdpi.com Lipases are highly efficient in catalyzing stereoselective acylation of alcohols under low water activity conditions. nih.gov This strategy has been widely applied, with commercial lipases like CAL-B and Rhizopus delemar lipase showing high enantioselectivity (E > 100) in various resolutions. nih.gov
The choice of lipase, solvent, and acyl donor is critical for achieving high selectivity and conversion. nih.gov Candida antarctica lipase B (often immobilized as Novozym 435) is one of the most frequently used lipases due to its high activity, stability, and broad substrate scope. mdpi.comnih.gov
Table 1: Lipase-Catalyzed Hydrolysis of (±)-1-(acetoxymethyl)-4-methylpyrrolidin-2-one mdpi.com
| Entry | Catalyst | Time (h) | Conversion (%) |
| 1 | CaLB | 24 | 20 |
| 2 | CaLB | 48 | 29 |
| 3 | CaLB | 72 | 34 |
Reaction Conditions: The reaction involves the hydrolysis of the racemic acetate (B1210297) ester using Candida antarctica lipase B (CaLB) as the biocatalyst.
Asymmetric Transformations via Engineered Enzymes
While lipases are powerful tools for kinetic resolution, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. To overcome this, researchers have turned to protein engineering and directed evolution to create novel enzymes capable of highly specific asymmetric transformations, yielding a single desired enantiomer from a prochiral substrate with theoretical yields of up to 100%. researchgate.netnih.gov
Engineered enzymes are designed or evolved in the laboratory to catalyze specific, often "new-to-nature" reactions with high efficiency and stereoselectivity. nih.gov This involves modifying existing enzymes, such as those from the cytochrome P450 superfamily, to accept new substrates and perform desired chemical transformations. researchgate.netnih.gov
A significant breakthrough in the synthesis of chiral pyrrolidines involves the use of engineered cytochrome P411 enzymes. nih.gov Through directed evolution, a variant named P411-PYS-5149 was developed to catalyze the intramolecular insertion of an alkyl nitrene into C(sp³)–H bonds. This reaction converts an achiral azide (B81097) precursor directly into a chiral pyrrolidine derivative with good to excellent enantioselectivity. nih.gov This biocatalytic C-H amination represents a powerful strategy for forming N-heterocyclic compounds under mild, environmentally friendly conditions. The engineered enzyme creates a chiral environment that directs the reaction to produce predominantly one enantiomer. nih.gov
Further research has focused on other enzyme classes, such as imine reductases (IREDs) and reductive aminases (RedAms), which can be engineered to catalyze the asymmetric reduction of imines or the reductive amination of ketones to produce chiral amines and heterocyclic compounds. researchgate.net These methods provide direct access to optically pure building blocks that are valuable for pharmaceutical synthesis.
Table 2: Asymmetric Pyrrolidine Synthesis via Engineered Cytochrome P411 nih.gov
| Substrate (Azide Precursor) | Product (Pyrrolidine) | Yield (%) | Enantiomeric Ratio (er) |
| 5-Phenyl-1-pentyl azide | 2-Phenylpyrrolidine | 74 | 99:1 |
| 5-(4-Methoxyphenyl)-1-pentyl azide | 2-(4-Methoxyphenyl)pyrrolidine | 68 | 99:1 |
| 5-(4-Chlorophenyl)-1-pentyl azide | 2-(4-Chlorophenyl)pyrrolidine | 72 | 99:1 |
| 1-Azido-2-isobutylbenzene | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | 40 | N/A |
Reaction Conditions: Reactions were catalyzed by the engineered P411-PYS-5149 variant to facilitate intramolecular C(sp³)–H amination.
Reaction Mechanisms and Chemical Transformations
Nucleophilic Attack and Cyclization Reactions
The formation of the pyrrolidin-2-one ring system is often achieved through an intramolecular nucleophilic attack, leading to a cyclization reaction. A common strategy involves the cyclization of γ-amino acids or their ester derivatives. nih.gov For instance, a short synthesis of 4-hydroxypyrrolidin-2-ones can be achieved from N-Boc protected amino acids, which are first converted to 5-substituted pyrrolidine-2,4-diones (tetramic acid intermediates). uitm.edu.my A subsequent regioselective reduction, for example with sodium borohydride (B1222165), yields the target 4-hydroxypyrrolidin-2-one. uitm.edu.my
Another powerful method involves a one-pot process where arylsulfonamides react with cyclopropane (B1198618) diesters. This cascade reaction includes the nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and the final lactam formation to produce functionalized pyrrolidinones. nih.gov The dynamics of these cyclizations, such as 5-endo versus 6-endo pathways, can be influenced by the reaction medium, demonstrating control over the formation of the five-membered ring. nih.gov
Base-Catalyzed Cyclization Processes
Base-catalyzed cyclization is a frequently employed method for synthesizing the pyrrolidinone core. In many synthetic routes, a base is used to facilitate the crucial ring-closing step. For example, the synthesis of 4-hydroxy-2-methylproline derivatives, which are structurally related to the target compound, can be achieved through a process involving mesylation, hydrogenation, and a "concomitant intramolecular cyclization". researchgate.net This cyclization is often performed under mild alkaline conditions to form the pyrrolidinone ring. researchgate.net
Amino-functionalized multiwall carbon nanotubes have also been used as efficient basic catalysts for the formation of γ-lactams, highlighting the importance of base catalysis in these transformations. mdpi.com Similarly, the synthesis of functionalized pyrrolidinone scaffolds from arylsulfonamides and cyclopropane diesters proceeds under simple base treatment. acs.org
Intramolecular Reaction Dynamics
The efficiency and stereochemical outcome of the cyclization to form pyrrolidinones are highly dependent on the dynamics of the intramolecular reaction. The process is facile for the formation of five- and six-membered rings at mild temperatures. nih.gov The rate of cyclization is significantly influenced by both the ring size being formed and the nature of the carbonyl functionality (e.g., esters vs. carbonates). nih.gov
Studies on the intramolecular cyclization of amino esters show that the formation of the lactam is a key step that can be thermally induced. nih.gov The stereochemistry of the starting materials plays a crucial role; for instance, intramolecular reactions of enolates derived from chiral imino-esters proceed with high diastereoselectivity to afford cyclic β-amino esters and β-lactams. nih.gov This highlights how the conformation of the acyclic precursor dictates the stereochemical outcome of the cyclized product.
Asymmetric Organocatalytic Reactions (e.g., Mannich Reactions, Aldol (B89426) Reactions)
The pyrrolidine (B122466) scaffold is central to a major class of organocatalysts, most notably those derived from the amino acid L-proline and its derivatives like 4-hydroxyproline. benthamdirect.comdntb.gov.ua These catalysts are highly effective in key carbon-carbon bond-forming reactions such as aldol and Mannich reactions. mdpi.comresearchgate.net The catalytic cycle typically involves the formation of an enamine or iminium ion intermediate with the catalyst's secondary amine. mdpi.com
The 4-hydroxyl group in hydroxyproline-based catalysts plays a significant role in enhancing stereoselectivity, often through the formation of hydrogen-bonding networks in the transition state. nih.govresearchgate.net However, it is crucial to distinguish these amino acid catalysts from lactams like 4-Hydroxy-4-methylpyrrolidin-2-one. The latter lacks the free secondary amine and carboxylic acid groups necessary to participate in the established catalytic cycles for proline-type aldol and Mannich reactions. mdpi.com Therefore, while the pyrrolidine framework is essential, the specific lactam structure of this compound does not lend itself to this type of organocatalysis.
| Reaction Type | Typical Catalyst | Role of Pyrrolidine Scaffold | Key Feature |
| Asymmetric Aldol | L-Proline, 4-Hydroxyproline Derivatives mdpi.comnih.gov | Forms enamine intermediate with ketone donor. | Free secondary amine and carboxylic acid are essential for catalysis. mdpi.com |
| Asymmetric Mannich | Proline and Hydroxyproline Amides researchgate.net | Forms enamine/iminium ions to activate substrates. | Bifunctional activation via hydrogen bonding often enhances selectivity. researchgate.net |
| Asymmetric Michael Addition | Diarylprolinol Silyl Ethers, Prolinamides nih.govresearchgate.net | Activates both nucleophile and electrophile. | The 4-hydroxy group can influence stereoselectivity through H-bonding. nih.gov |
Stereochemical Aspects and Chiral Chemistry
Enantiomeric and Diastereomeric Purity Assessment in Synthesis
The synthesis of specific stereoisomers of 4-Hydroxy-4-methylpyrrolidin-2-one necessitates precise methods for evaluating the enantiomeric and diastereomeric purity of the product. The successful isolation of a desired stereoisomer depends on analytical techniques capable of distinguishing between these closely related molecules.
Detailed Research Findings: In the synthesis of chiral pyrrolidinone derivatives, several analytical methods are employed to assess stereochemical purity. For the closely related compound 4-hydroxy-2-pyrrolidone (B119327), differential scanning calorimetry (DSC) has been used to determine the melting point phase diagram of its (R) and (S) enantiomers, which helps in characterizing the racemic mixture. nih.gov Solid-state Fourier-transform infrared spectroscopy (FTIR) and powder X-ray diffraction (PXRD) are also utilized to compare the crystalline structure of the racemate with that of the pure enantiomers. nih.gov
For more complex derivatives like 4-hydroxy-2-methylprolines, chromatographic separation is a key step. Following synthesis, which often yields a mixture of diastereomers, appropriate protection of functional groups allows for separation via column chromatography, resulting in the isolation of pure cis- and trans-diastereomers. researchgate.net Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for purity determination, as demonstrated in the analysis of 4-phenylpyrrolidin-2-one, where it was used to establish purity greater than 99%. orgsyn.org
| Technique | Application in Purity Assessment | Reference |
| Differential Scanning Calorimetry (DSC) | Used to determine the melting point phase diagram of enantiomers and characterize the nature of the racemic mixture (e.g., conglomerate vs. racemic compound). | nih.gov |
| Chromatography (HPLC, GC) | Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are standard for separating and quantifying enantiomers and diastereomers. | researchgate.netnumberanalytics.com |
| Spectroscopy (FTIR, PXRD) | Solid-state FTIR and Powder X-ray Diffraction are used to compare the crystal lattice of the racemate and pure enantiomers, confirming if a mixture is a conglomerate. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Quantitative ¹H NMR (qNMR) can be used with an internal standard to determine the absolute purity of the isolated compound. Chiral shift reagents can be used to resolve signals of enantiomers. | orgsyn.org |
Chiral Separation and Resolution Techniques (e.g., Preferential Crystallization)
The separation of racemic mixtures of this compound into its constituent enantiomers is a critical process for accessing stereochemically pure compounds. Various chiral resolution techniques can be employed, with the choice depending on the compound's physical properties.
Detailed Research Findings: A study on (±)-4-hydroxy-2-pyrrolidone demonstrated that it exists as a racemic conglomerate, which is a mechanical mixture of crystals of the two separate enantiomers. nih.gov This property is crucial as it allows for separation by preferential crystallization , a technique where a supersaturated solution of the racemate is seeded with a crystal of the desired enantiomer, inducing its crystallization while the other enantiomer remains in solution. nih.govwikipedia.org This method was successfully applied to achieve the optical resolution of (±)-4-hydroxy-2-pyrrolidone. nih.gov
Other widely used crystallization-based methods involve forming diastereomeric salts. chiralpedia.com This is achieved by reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers. wikipedia.orgchiralpedia.com Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. numberanalytics.com Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), are also powerful methods for both analytical and preparative-scale separation of enantiomers. numberanalytics.comnih.gov
| Resolution Technique | Description | Suitability for this compound | Reference |
| Preferential Crystallization | Involves seeding a supersaturated racemic solution with a pure enantiomer crystal to induce crystallization of that enantiomer. | Highly suitable if the racemate is a conglomerate, as demonstrated for the similar 4-hydroxy-2-pyrrolidone. | nih.govwikipedia.orgnih.gov |
| Diastereomeric Salt Crystallization | The racemate is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated based on differing solubilities. | A common and scalable method for racemates that can form salts. | numberanalytics.comchiralpedia.com |
| Chiral Chromatography (HPLC/SFC) | The racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, leading to separation. | A versatile and highly effective method for both analysis and purification. | numberanalytics.comnih.gov |
Impact of Stereochemistry on Biological Activity
The three-dimensional structure of a molecule is fundamental to its interaction with biological systems, such as enzymes and receptors, which are themselves chiral. Consequently, the different enantiomers of this compound are expected to exhibit distinct biological and pharmacological activities.
Detailed Research Findings: While specific studies on the biological activity of the individual enantiomers of this compound are not extensively detailed, the principle is well-established in related compounds. Pyrrolidinone derivatives are recognized for a wide range of biological properties and serve as precursors to γ-aminobutyric acid (GABA) derivatives, which play a crucial role in neurobiology. researchgate.net
The critical nature of stereochemistry is illustrated by the structure-activity relationship of piperidine-based NMDA antagonists. For example, the (1S,2S) stereoisomer of (1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol) is a potent neuroprotectant that selectively blocks NMDA receptors. nih.gov Altering the stereochemistry or functional groups can drastically change its affinity and activity, highlighting how a specific spatial arrangement is necessary for precise biological targeting. nih.gov Similarly, chiral pyrrolidines are core structures in numerous bioactive molecules, where only one enantiomer provides the desired therapeutic effect. nih.gov Therefore, the biological function of this compound is intrinsically linked to its absolute configuration at the C4 stereocenter.
Chiral Building Blocks in Asymmetric Synthesis
Enantiomerically pure forms of this compound and its derivatives are valuable chiral building blocks. They serve as starting materials or catalysts for the synthesis of complex, stereochemically defined molecules, such as pharmaceuticals and natural products.
Detailed Research Findings: The chiral pyrrolidine (B122466) scaffold is a cornerstone of asymmetric synthesis. mdpi.com For instance, derivatives of 4-hydroxyproline, which shares the core pyrrolidine ring, are used as powerful organocatalysts in asymmetric Michael additions and aldol (B89426) reactions, enabling the formation of new stereocenters with high control. mdpi.comcsic.esrsc.org The hydroxyl group at the C4 position can influence the stereochemical outcome of these reactions by participating in the transition state. mdpi.com
These chiral building blocks are indispensable in constructing more complex molecules. They are utilized as synthetic subunits for a variety of γ-amino acids and pyrrolidinone alkaloids. researchgate.net The synthesis of 4-hydroxy-2-methylproline diastereomers, for example, yields building blocks that are suitable for solid-phase peptide synthesis, allowing for the incorporation of unnatural amino acids into peptides. researchgate.net The ability to start with a defined stereocenter from a molecule like (R)- or (S)-4-Hydroxy-4-methylpyrrolidin-2-one simplifies the synthetic route to a target molecule and avoids the need for late-stage chiral resolutions.
| Application Area | Description | Reference |
| Organocatalysis | Derivatives are used as catalysts in asymmetric reactions (e.g., aldol, Michael additions) to produce enantiomerically enriched products. | mdpi.comcsic.esrsc.org |
| Synthesis of Natural Products | Serves as a chiral precursor for the synthesis of biologically active pyrrolidine alkaloids. | researchgate.net |
| Synthesis of GABA Analogues | Used as a starting material for γ-aminobutyric acid (GABA) derivatives, which are important in neurobiology. | researchgate.net |
| Peptide Synthesis | Can be modified to create unnatural amino acids for incorporation into peptides, influencing their structure and function. | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Hydroxy-4-methylpyrrolidin-2-one by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
In the ¹H NMR spectrum, the methyl group protons attached to the C4 carbon typically appear as a singlet, owing to the absence of adjacent protons for coupling. The two diastereotopic protons of the methylene (B1212753) group at C3 would be expected to present as a pair of doublets. Similarly, the methylene protons at C5 are also anticipated to show distinct signals. The proton of the hydroxyl group and the proton on the nitrogen atom will each produce a singlet, and their chemical shifts can be influenced by the solvent and concentration.
The ¹³C NMR spectrum provides further structural confirmation. Key signals would include the carbonyl carbon (C2) at a characteristic downfield shift, the quaternary carbon (C4) bearing the hydroxyl and methyl groups, and the two methylene carbons (C3 and C5). The methyl carbon would appear at a typical upfield chemical shift. While specific experimental data for this compound is not widely published, data from related structures, such as 4-hydroxy-5-methylpyrrolidin-2-one, support these expected chemical shifts. uitm.edu.my
¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~1.3-1.5 | Singlet |
| -CH₂- (C3) | ~2.4-2.6 | Doublet of Doublets |
| -CH₂- (C5) | ~3.2-3.4 | Multiplet |
| -OH | Variable | Singlet (broad) |
| -NH | Variable | Singlet (broad) |
¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Chemical Shift (ppm) |
| -CH₃ | ~25-30 |
| -CH₂- (C3) | ~40-45 |
| -CH₂- (C5) | ~50-55 |
| C4-OH | ~70-75 |
| C=O (C2) | ~175-180 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to specific molecular vibrations.
A prominent and broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibration of the lactam is also expected in this region, typically around 3200 cm⁻¹. The carbonyl (C=O) group of the five-membered lactam ring gives rise to a strong, sharp absorption band, typically in the range of 1700-1680 cm⁻¹. The C-N stretching vibration of the lactam appears in the 1300-1200 cm⁻¹ region. Additionally, C-H stretching vibrations of the methyl and methylene groups are observed around 2950-2850 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations. researchgate.netnih.gov
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3400-3200 | Strong, Broad |
| N-H Stretch (Lactam) | ~3200 | Medium |
| C-H Stretch (Alkyl) | 2950-2850 | Medium to Strong |
| C=O Stretch (Lactam) | 1700-1680 | Strong |
| C-N Stretch | 1300-1200 | Medium |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For this compound, this technique would provide precise bond lengths, bond angles, and the conformation of the pyrrolidinone ring.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₅H₉NO₂), the molecular weight is 115.13 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 115. A prominent fragmentation pathway would likely involve the loss of a methyl group ([M-CH₃]⁺), resulting in a peak at m/z 100. Another expected fragmentation is the loss of a water molecule ([M-H₂O]⁺) from the molecular ion, giving a peak at m/z 97. Further fragmentation of the pyrrolidone ring can lead to a variety of smaller charged fragments. For instance, the fragmentation of related N-methyl-2-pyrrolidone metabolites shows characteristic product ions that can help in identifying the core structure. fda.gov
Predicted Mass Spectrometry Fragmentation
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 115 | Molecular Ion |
| [M-CH₃]⁺ | 100 | Loss of a methyl group |
| [M-H₂O]⁺ | 97 | Loss of a water molecule |
| [M-CO]⁺ | 87 | Loss of carbon monoxide |
| [M-C₂H₄O]⁺ | 71 | Ring fragmentation |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Ab Initio, DFT)
A comprehensive search for quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, for 4-hydroxy-4-methylpyrrolidin-2-one did not yield any specific studies. These calculations are fundamental for determining the electronic structure, optimized geometry, and spectroscopic properties of a molecule. While DFT methods like B3LYP with various basis sets are commonly used for such analyses on a wide range of organic molecules, dedicated studies on this specific pyrrolidinone derivative are not available. nih.govijcce.ac.ir
Molecular Docking and Ligand-Protein Interaction Studies (e.g., GLIDE Docking)
There are no published molecular docking studies specifically investigating the interaction of this compound with any protein targets. Molecular docking simulations, using tools like GLIDE, are essential in drug discovery to predict the binding orientation and affinity of a small molecule to a receptor's active site. nih.gov Although studies exist for other pyrrolidinone derivatives, the binding behavior of this compound remains computationally unexplored. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
No computational studies dedicated to elucidating the reaction mechanisms involving this compound were found. Computational modeling is a key methodology for mapping reaction pathways, calculating activation energies, and identifying transition states. The synthesis or degradation pathways of this compound have not been investigated using these theoretical approaches.
Prediction of Conformational Preferences and Stability
Specific computational research on the conformational preferences and relative stabilities of the various possible conformers of this compound is not available in the scientific literature. Such studies are crucial for understanding how the molecule's three-dimensional shape influences its physical properties and biological activity. While conformational analyses have been performed on related cyclic structures, this particular compound has not been the focus of such an investigation. mdpi.comnih.gov
Pharmacological and Biological Investigations of 4 Hydroxy 4 Methylpyrrolidin 2 One and Its Derivatives
Medicinal Chemistry Applications and Drug Discovery Potential
The inherent chemical features of 4-hydroxy-4-methylpyrrolidin-2-one, including its chirality, hydrogen bonding capabilities, and potential for further functionalization, make it an attractive starting point for the development of novel therapeutic agents.
Role as Synthetic Intermediates for Therapeutic Agents (e.g., Antibiotics, Antidepressants)
The foundational structure of 4-hydroxypyrrolidin-2-one is a valuable building block in the synthesis of various pharmaceuticals. nih.gov This class of compounds serves as a crucial intermediate in the production of certain antibiotics and antidepressant medications. nih.gov Specifically, the stereochemistry of the 4-hydroxy group is a critical determinant of the final product's biological activity. The (S)-enantiomers of 4-hydroxypyrrolidin-2-one are utilized as precursors for oral carbapenem (B1253116) antibiotics, a class of broad-spectrum antibacterial agents. nih.gov Conversely, the (R)-enantiomers are employed in the synthesis of antidepressant drugs. nih.gov
The synthesis of these vital intermediates often begins with readily available and cost-effective starting materials. nih.gov A common synthetic route involves the use of N-Boc-protected amino acids, such as N-Boc-alanine and N-Boc-valine, which undergo cyclization to form tetramic acid intermediates. nih.gov These intermediates are then subjected to regioselective reduction, for example, using sodium borohydride (B1222165), to yield the desired 4-hydroxypyrrolidin-2-one derivatives. nih.gov The development of shorter and more efficient synthetic pathways to these intermediates is an area of active research, aiming to improve yields and reduce costs for the pharmaceutical industry. nih.gov
Exploration of NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and memory function, and their antagonists are investigated for various neurological conditions. researchgate.net While direct studies on this compound as an NMDA receptor antagonist are not extensively documented, research on related pyrrolidone and pyrrolidine (B122466) derivatives suggests the potential of this scaffold to interact with NMDA receptors.
For instance, novel 2-pyrrolidone derivatives have been identified as negative allosteric modulators of GluN2B-containing NMDA receptors, targeting the ifenprodil (B1662929) binding site. Furthermore, derivatives of 1-hydroxy-3-aminopyrrolidin-2-one, known as HA-966, have been shown to act as partial agonists at the glycine (B1666218) site of the NMDA receptor. These findings indicate that the pyrrolidinone core can be a suitable framework for designing molecules that modulate NMDA receptor activity. Further investigation is warranted to determine if the specific substitutions of a 4-hydroxy and 4-methyl group can confer potent and selective NMDA receptor antagonism.
Investigation of Alpha-Glucosidase Inhibitory Activities
Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. The pyrrolidine ring is a key structural feature in several known alpha-glucosidase inhibitors. While research specifically on this compound is limited in this context, studies on other pyrrolidine derivatives have demonstrated significant inhibitory activity against this enzyme.
A study on a series of 3,4-dihydroxypyrrolidine derivatives, synthesized as analogs of Deacetylsarmentamide A and B, revealed positive inhibitory activity against α-glucosidase. researchgate.net The research highlighted that saturated aliphatic amides were more potent than their olefinic counterparts. researchgate.net Notably, certain derivatives with polar functional groups, such as an amino or hydroxyl group on a phenyl ring, showed significantly higher potency than standard drugs like acarbose. researchgate.net
Another investigation into N-acetylpyrrolidine derivatives identified compounds with inhibitory potential against both α-glucosidase and α-amylase. The table below summarizes the inhibitory concentrations (IC50) of selected pyrrolidine derivatives against α-glucosidase.
| Compound | Description | α-Glucosidase IC50 (µM) |
| Compound 5o/6o | 3,4-dihydroxypyrrolidine derivative with a polar -NH2 group | Potent (3-4 fold more than standards) |
| Compound 10f/11f | 3,4-dihydroxypyrrolidine derivative with a polar -OH group on phenyl ring | Potent (3-4 fold more than standards) |
| N-acetylpyrrolidine-benzyl derivative (4a) | N-acetylpyrrolidine with a benzyl (B1604629) substitution | 520 |
| N-acetylpyrrolidine-tosyl derivative (4b) | N-acetylpyrrolidine with a tosyl substitution | 1640 |
These findings suggest that the pyrrolidine scaffold is a promising template for the design of novel alpha-glucosidase inhibitors. The presence and nature of substituents on the pyrrolidine ring play a crucial role in determining the inhibitory potency.
Evaluation of Neuroprotective and Anti-inflammatory Responses
The potential of pyrrolidin-2-one derivatives to exert neuroprotective and anti-inflammatory effects has been an area of active investigation. A study on novel pyrrolidine-2-one derivatives demonstrated their effectiveness in mitigating cognitive impairment in a scopolamine-induced mouse model. These compounds were found to be comparable to the standard drug donepezil (B133215) in reversing behavioral and biochemical alterations, suggesting their potential for treating cognitive deficits associated with conditions like Alzheimer's disease.
Furthermore, research on N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a derivative of 4-hydroxy-L-proline, has provided significant insights into the neuroprotective and anti-inflammatory properties of this structural class. nih.gov NMP, isolated from the medicinal plant Sideroxylon obtusifolium, has demonstrated the ability to reduce amyloid-β induced neuroinflammation and oxidative stress in a mouse model of Alzheimer's disease. nih.gov The anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways. nih.gov
Study of Larvicidal and Nematicidal Properties
The search for new and effective insecticides is a continuous effort to combat vector-borne diseases. Research into pyrrolidine-2,4-dione (B1332186) derivatives has revealed their potential as larvicidal agents. A study investigating a series of these compounds against the second instar larvae of Culex quinquefasciatus, a common mosquito vector, identified several derivatives with significant larvicidal activity. nih.govnih.gov
The synthesis of these derivatives was achieved through a Mannich base condensation. nih.gov The larvicidal efficacy of these compounds was evaluated, and the results for some of the active derivatives are presented in the table below.
| Compound | Description | LD50 (µg/mL) against C. quinquefasciatus |
| Compound 1e | Pyrrolidine-2,4-dione derivative | 26.06 |
| Compound 1f | Pyrrolidine-2,4-dione derivative | 26.89 |
| Permethrin (Standard) | Synthetic insecticide | 26.14 |
The study found that compounds 1e and 1f exhibited larvicidal activity comparable to the synthetic insecticide permethrin. nih.gov Molecular docking studies suggested that these compounds act as potent larvicides by binding to the mosquito odorant binding protein. nih.gov
While the larvicidal properties of the closely related pyrrolidine-2,4-dione scaffold have been established, there is a lack of specific research on the nematicidal properties of this compound and its direct derivatives.
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.
For pyrrolidine pentamine derivatives acting as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme in bacterial resistance, SAR studies have shown that modifications at different positions on the pyrrolidine scaffold have varied effects on inhibitory properties. While truncations to the molecule lead to a loss of activity, alterations of functionalities and stereochemistry can enhance inhibitory potential.
In the context of α-glucosidase inhibition by 3,4-dihydroxypyrrolidine derivatives, the presence of polar groups such as -NH2 and -OH on appended phenyl rings was found to be beneficial for activity. researchgate.net Furthermore, saturated aliphatic amides were more potent inhibitors than their unsaturated counterparts. researchgate.net
For N-acetylpyrrolidine derivatives, the nature of the substituent also dictates their inhibitory activity against α-glucosidase and α-amylase. For example, a benzyl-substituted derivative showed a different inhibitory profile compared to a tosyl-substituted one.
These SAR studies underscore the importance of systematic structural modifications to fine-tune the biological activity of the pyrrolidin-2-one scaffold. The 4-hydroxy and 4-methyl groups of the title compound provide specific steric and electronic properties that can be further exploited in the design of new therapeutic agents.
Biochemical Pathways and Molecular Targets
The specific biochemical pathways and molecular targets of this compound are not extensively documented in publicly available scientific literature. However, insights can be drawn from the metabolic pathways of structurally similar compounds, most notably N-methyl-2-pyrrolidone (NMP), and from the pharmacological investigations of various pyrrolidine derivatives. This section will, therefore, discuss the probable metabolic fate of this compound based on the known metabolism of NMP and explore potential molecular targets by examining the activity of other pyrrolidinone-containing molecules.
Metabolic Pathways of Structurally Related Pyrrolidinones
The metabolism of N-methyl-2-pyrrolidone (NMP), a compound structurally similar to this compound, has been studied in humans. nih.govlu.se These studies provide a likely model for the biotransformation of this compound. The primary metabolic route for NMP involves hydroxylation and subsequent oxidation. chemicalbook.com
Following oral administration in human volunteers, NMP is metabolized into several key compounds that are excreted in the urine. nih.govlu.se The major metabolite is 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), indicating that hydroxylation is a significant metabolic step. nih.govlu.se Further oxidation of the pyrrolidone ring leads to the formation of N-methylsuccinimide (MSI), which is then hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.govlu.se
A study involving three healthy male volunteers who were administered 100 mg of NMP orally showed the following mean excreted fractions of the metabolites in urine:
N-methyl-2-pyrrolidone (NMP): 0.8% nih.govlu.se
5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP): 44% nih.govlu.se
N-methylsuccinimide (MSI): 0.4% nih.govlu.se
2-hydroxy-N-methylsuccinimide (2-HMSI): 20% nih.govlu.se
Notably, these metabolites were not found to be conjugated with glucuronic acid or sulfate. nih.govlu.se The half-lives of 5-HNMP, MSI, and 2-HMSI in urine were approximately 4, 8, and 17 hours, respectively. nih.govlu.se In rats, about 80% of the administered dose of NMP is excreted as the parent compound and its metabolites within 24 hours, with 5-hydroxy-N-methyl-2-pyrrolidone being the major metabolite. chemicalbook.com The hydroxylation of NMP to 5-HNMP is believed to be carried out by cytochrome P450 enzymes. chemicalbook.com Another metabolite identified is 2-Pyrrolidone. chemicalbook.com
Given these findings, it is plausible that this compound would also be metabolized via hydroxylation and oxidation pathways, although the specific enzymes and resulting metabolites have not been identified.
Potential Molecular Targets of Pyrrolidinone Derivatives
While direct molecular targets of this compound are not established, the broader class of pyrrolidine derivatives has been investigated for a range of biological activities, suggesting potential areas of interaction. nih.gov
Enzyme Inhibition:
Certain pyrrolidine derivatives have been shown to inhibit various enzymes. For instance, some 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have demonstrated inhibitory activity against bacterial DNA gyrase and topoisomerase IV. nih.gov Specifically, compounds with a 4-chlorophenyl group were noted for their activity. nih.gov Additionally, novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov
Receptor Modulation:
Derivatives of the pyrrolidinone scaffold have also been found to interact with various receptors in the central nervous system. For example, certain hydroxyphenyl-piperidino-propanol derivatives containing a pyrrolidine-like piperidine (B6355638) ring act as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds have shown neuroprotective effects by blocking glutamate (B1630785) toxicity.
Furthermore, other pyrrolidine-based compounds have been synthesized as ligands for the muscarinic acetylcholine (B1216132) receptor (mAChR) and the sigma non-opioid intracellular receptor 1 (σ1 receptor). science.gov
The following table summarizes the documented molecular targets of various pyrrolidine derivatives, which may suggest potential, though unconfirmed, targets for this compound.
| Derivative Class | Molecular Target | Observed Activity |
| 1,2,4-Oxadiazole Pyrrolidine Derivatives | DNA Gyrase, Topoisomerase IV | Inhibition (Antibacterial) nih.gov |
| Pyrrolidine Sulfonamide Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition (Antidiabetic) nih.gov |
| Hydroxyphenyl-piperidino-propanol Derivatives | N-methyl-D-aspartate (NMDA) Receptor | Antagonism (Neuroprotection) |
| Various Pyrrolidine Derivatives | Muscarinic Acetylcholine Receptor (mAChR) | Ligand Binding science.gov |
| Various Pyrrolidine Derivatives | Sigma Non-opioid Intracellular Receptor 1 (σ1 receptor) | Ligand Binding science.gov |
It is important to emphasize that these findings relate to derivatives and not to this compound itself. Further research is necessary to elucidate the specific biochemical pathways and molecular targets of this particular compound.
Advanced Analytical Methods for Research and Development
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like 4-hydroxy-4-methylpyrrolidin-2-one. heraldopenaccess.us The determination of enantiomeric purity is of special importance in the control of chiral pharmaceutical active agents. heraldopenaccess.us HPLC methods can be broadly categorized into two main approaches for chiral separations: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral reagent. heraldopenaccess.usnih.gov
For the closely related compound, (S)-4-hydroxy-2-pyrrolidinone, a direct method using a chiral stationary phase has been effectively demonstrated. google.com A patent documentation details the use of a CHIRALPAK AD column for the optical purity analysis of (S)-4-hydroxy-2-pyrrolidinone, showcasing the ability of this method to resolve the enantiomers and quantify the enantiomeric excess. google.com The study highlighted that an initial optical purity of 80% e.e. could be significantly improved to 99.2% e.e. through recrystallization, a result confirmed by HPLC analysis. google.com This underscores the power of HPLC in guiding and verifying purification processes for achieving high enantiomeric purity. google.com
The general workflow for determining enantiomeric excess by chiral HPLC involves the development of a method that achieves baseline separation of the enantiomers. nih.gov Method validation typically includes assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure the data is reliable and reproducible. nih.govnih.gov
Table 1: Example of HPLC Conditions for Enantiomeric Purity Analysis of 4-Hydroxy-2-pyrrolidinone Enantiomers
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System | google.com |
| Column | CHIRALPAK AD (Daicel) | google.com |
| Analysis Type | Optical Purity (Enantiomeric Excess) Determination | google.com |
| Results | Initial Sample: 80% e.e. | google.com |
| After Recrystallization from Ethanol (B145695): 99.2% e.e. |
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for Metabolite and Derivative Profiling
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is a powerful and sensitive technique for the identification and quantification of metabolites and derivatives of a parent compound in complex matrices. nih.gov While specific studies on the metabolite and derivative profiling of this compound are not extensively documented in publicly available literature, the application of UHPLC-HRMS can be extrapolated from its use with analogous structures and for general metabolite screening. nih.gov
This technique combines the superior separation efficiency and speed of UHPLC with the high mass accuracy and sensitivity of HRMS detectors (such as Orbitrap or Time-of-Flight). nih.govpensoft.net This combination allows for the confident identification of unknown compounds based on their exact mass, which is used to calculate the elemental composition, and their fragmentation patterns (MS/MS), which provide structural information. nih.govnih.gov
In a research context, if this compound were administered in a biological system, UHPLC-HRMS would be the method of choice to profile its metabolic fate. Expected metabolic transformations could include Phase I reactions (e.g., oxidation, hydroxylation) and Phase II reactions (e.g., glucuronidation, sulfation), where the parent molecule is conjugated with endogenous molecules to increase water solubility and facilitate excretion. The high resolution of the mass spectrometer would allow for the separation and detection of these metabolites from the complex background of a biological sample, such as urine or plasma. nih.govmdpi.com Similarly, for profiling derivatives from a synthetic reaction, UHPLC-HRMS can be used to identify side products, impurities, and the desired derivatized compound.
Table 2: Representative UHPLC-HRMS Method Parameters for Profiling Studies
| Parameter | Typical Setting | Reference |
|---|---|---|
| Chromatography System | UHPLC System | nih.govpensoft.net |
| Column | Reversed-Phase (e.g., C18, Biphenyl) with small particle size (<2 µm) | nih.gov |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) formate. | nih.gov |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) | nih.govpensoft.net |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | researchgate.net |
| Acquisition Mode | Full scan with data-dependent MS2 (ddMS2) for fragmentation of significant ions. | nih.gov |
Chromatographic Purification Techniques (e.g., Column Chromatography)
The isolation and purification of this compound and its precursors from reaction mixtures are critical steps in its synthesis. Chromatographic techniques, particularly column chromatography and recrystallization, are the primary methods employed for this purpose. google.comuitm.edu.my
Column chromatography is a versatile technique used to separate individual chemical compounds from a mixture. uitm.edu.my The process involves a stationary phase (commonly silica (B1680970) gel) packed into a column and a mobile phase (a solvent or mixture of solvents) that flows through it. Separation is achieved based on the differential adsorption of the compounds to the stationary phase. In the synthesis of derivatives of 4-hydroxypyrrolidin-2-one, column chromatography has been successfully used to purify intermediates. uitm.edu.my For instance, crude products of N-Boc protected pyrrolidones have been purified using solvent systems such as ethyl acetate (B1210297)/petroleum ether and ethyl acetate/methanol. uitm.edu.my The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired compound. uitm.edu.my
Recrystallization is another powerful purification technique, especially for crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated hot solution is allowed to cool, and as the solubility decreases, the compound crystallizes out, leaving impurities behind in the solution. For optically active 4-hydroxy-2-pyrrolidinone, recrystallization from ethanol has proven to be highly effective, not only for chemical purification but also for enhancing optical purity, as demonstrated by the increase in enantiomeric excess from 80% to over 99%. google.com
Table 3: Chromatographic Purification Methods for 4-Hydroxypyrrolidin-2-one and Derivatives
| Technique | Stationary/Solvent System | Application Example | Reference |
|---|---|---|---|
| Column Chromatography | Silica Gel; Ethyl acetate/Petroleum ether | Purification of tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate | uitm.edu.my |
| Silica Gel; Ethyl acetate/Methanol | Purification of tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | ||
| Recrystallization | Ethanol | Purification and enhancement of optical purity of (S)-4-hydroxy-2-pyrrolidinone | google.com |
| Thin-Layer Chromatography (TLC) | Not specified | Monitoring reaction progress and column chromatography fractions. | uitm.edu.my |
Compound Index
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies and Sustainable Chemistry
The synthesis of pyrrolidinone derivatives is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. The goal is to develop methods that are not only efficient and high-yielding but also environmentally benign, reducing waste and avoiding hazardous materials.
Green Chemistry Approaches: Researchers are exploring one-pot, multi-component domino reactions to construct complex pyrrolidine-fused structures. rsc.org These methods offer high atom economy and can often be performed under catalyst-free conditions in eco-friendly solvents like ethanol-water mixtures, minimizing the need for toxic solvents and laborious purification steps like column chromatography. rsc.org Another green strategy involves the use of safer, bio-based solvents. For instance, N-butylpyrrolidinone is being investigated as a non-toxic alternative to conventional dipolar aprotic solvents like N-methylpyrrolidinone (NMP), which faces increasing regulatory pressure due to its reproductive toxicity. rsc.org
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for synthesizing pyrrolidinone-based compounds. acs.org This technology offers numerous advantages over traditional batch processing, including enhanced reaction speed, improved safety, better process control, and straightforward scalability. acs.orgcam.ac.uk The use of microreactors and packed immobilized reagent columns allows for the modular and automated synthesis of compound libraries, accelerating the discovery of new drug-like molecules. cam.ac.ukrsc.org Flow chemistry has been successfully applied to the electrochemical oxidative cyclization of 2-pyrrolidinones and for 1,3-dipolar cycloaddition reactions to create substituted pyrrolidines with high efficiency and diastereocontrol. acs.orgrsc.org
Biocatalysis: Enzymes are being increasingly employed as catalysts for the synthesis of chiral pyrrolidinone derivatives. Biocatalysis offers unparalleled stereoselectivity under mild reaction conditions. nih.gov For example, laccase enzymes have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org Similarly, hydroxylase enzymes are capable of stereospecifically hydroxylating precursors like L-proline to produce hydroxy prolines, which are valuable chiral building blocks. nih.govmdpi.com These enzymatic processes represent a sustainable alternative to conventional chemical methods that often require complex chiral auxiliaries or resolution steps.
Table 1: Comparison of Synthetic Methodologies for Pyrrolidinone Derivatives
| Methodology | Key Advantages | Representative Examples | Relevant Research Findings |
|---|---|---|---|
| Green Chemistry | Environmentally friendly, high atom economy, reduced waste. rsc.org | One-pot domino reactions, use of bio-based solvents like N-butylpyrrolidinone. rsc.orgrsc.org | Catalyst-free synthesis in EtOH-H₂O; N-butylpyrrolidinone as a non-reprotoxic alternative to NMP. rsc.orgrsc.org |
| Flow Chemistry | Faster reactions, enhanced safety, scalability, automation. acs.orgcam.ac.uk | Electrochemical cyclization, 1,3-dipolar cycloadditions. acs.orgrsc.org | High productivity (0.40 g/(h·mL)) and yields (up to 81%) in electrochemical synthesis. acs.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental footprint. nih.gov | Laccase-catalyzed oxidation, hydroxylase-mediated hydroxylation. nih.govrsc.org | Efficient synthesis of chiral alcohols and functionalized pyrrolidine-2,3-diones. nih.govrsc.org |
Advanced Applications in Medicinal and Agricultural Sciences
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and future research aims to expand its utility in both human health and agriculture. nih.govfrontiersin.org 4-Hydroxy-4-methylpyrrolidin-2-one and its analogs serve as key intermediates for a new generation of therapeutic and crop protection agents. uitm.edu.mychinafloc.com
Medicinal Chemistry: The pyrrolidine (B122466) ring is a cornerstone in drug design, appearing in numerous FDA-approved drugs where it often enhances aqueous solubility and other crucial physicochemical properties. nih.govpharmablock.com Emerging research is focused on designing pyrrolidinone derivatives that target novel biological pathways. For instance, new derivatives are being developed as inhibitors of NF-κB inducing kinase (NIK) for the potential treatment of autoimmune and inflammatory diseases. nih.gov Others are being investigated as negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors, representing a novel therapeutic strategy for psychiatric disorders with potentially fewer side effects than traditional channel blockers. acs.org The versatility of the scaffold allows for the creation of hybrid molecules that combine the pyrrolidinone core with other bioactive structures to develop agents with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.gov
Agricultural Sciences: In agriculture, 2-pyrrolidone and its derivatives are utilized in the formulation of agrochemicals such as herbicides and pesticides. chinafloc.com They can act as effective solvents that improve the stability and application of active ingredients. chinafloc.comgaylordchemical.com Furthermore, the pyrrolidinone structure serves as a chemical intermediate in the synthesis of new nitrogen-containing heterocyclic compounds with potential as next-generation herbicides and plant growth regulators. chinafloc.com Future research will likely focus on developing more potent and selective agrochemicals based on this scaffold, with improved environmental profiles.
Table 2: Emerging Applications of Pyrrolidinone Derivatives
| Field | Application Area | Specific Target/Use | Key Findings |
|---|---|---|---|
| Medicinal Sciences | Autoimmune Diseases | NF-κB Inducing Kinase (NIK) Inhibitors. nih.gov | Novel pyrrolidinone derivatives show promise for treating inflammatory conditions. nih.gov |
| Psychiatric Disorders | GluN2B-NMDA Receptor NAMs. acs.org | Potential for new antidepressants with reduced side effects. acs.org | |
| Infectious Diseases | Antibiotic Intermediates. uitm.edu.my | 4-Hydroxypyrrolidin-2-one is a useful precursor for antibiotic synthesis. uitm.edu.my | |
| Agricultural Sciences | Crop Protection | Agrochemical Formulations. chinafloc.com | Used as a solvent to stabilize and enhance the effectiveness of pesticides. chinafloc.com |
| Herbicide Synthesis | Chemical Intermediates. chinafloc.com | The pyrrolidinone core is a building block for novel herbicidal compounds. chinafloc.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of new molecules. nih.gov For a scaffold like this compound, these computational tools offer a path to rapidly explore vast chemical spaces and predict the properties of novel derivatives.
Predictive Modeling: Machine learning algorithms, such as Random Forest and other classifiers, are being trained on large datasets of chemical structures and their associated biological activities. nih.govgithub.io These models can predict the bioactivity of new, untested compounds against specific biological targets, such as enzymes or receptors. nih.govresearchgate.net By generating molecular fingerprints and chemical descriptors, these algorithms can identify structure-activity relationships that guide the design of more potent and selective molecules. researchgate.netgithub.com This approach can significantly expedite the initial phases of drug discovery by prioritizing which compounds to synthesize and test. mdpi.com
Target Identification and Structure Prediction: AI is also impacting the other end of the discovery pipeline. Advanced models like AlphaFold are making significant strides in predicting the three-dimensional structure of proteins. nih.gov This information is critical for structure-based drug design, allowing chemists to visualize how a potential drug molecule, such as a derivative of this compound, might bind to its target. This structural insight enables the rational design of compounds with improved complementarity and affinity. nih.gov
Exploration of New Biological Targets and Mechanisms
While the pyrrolidinone scaffold is well-established, the full extent of its biological potential is still being uncovered. Future research will focus on identifying novel biological targets and elucidating the mechanisms of action for its derivatives.
The structural diversity achievable through modifications of the pyrrolidinone ring allows for the creation of libraries of compounds that can be screened against a wide array of biological targets. nih.govfrontiersin.org The stereochemistry of the pyrrolidine ring, including the spatial orientation of substituents, is a critical factor that can dramatically alter the biological profile of a drug candidate by influencing how it binds to enantioselective proteins. nih.govnih.gov
Current research highlights the potential of pyrrolidinone derivatives to modulate targets beyond those traditionally associated with this scaffold. The investigation of NIK inhibitors and NMDA receptor modulators are prime examples of this trend. nih.govacs.org Future screening efforts, aided by high-throughput technologies and computational predictions, will likely identify new and unexpected interactions between this compound analogs and various proteins, ion channels, and nucleic acids. Understanding these new molecular interactions will open up novel therapeutic avenues for a range of diseases, from cancer to neurodegenerative disorders. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxy-4-methylpyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step organic synthesis involving cyclization of precursor amines or ketones under controlled conditions. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., acid or base). Microwave-assisted synthesis can enhance reaction efficiency. Purity is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
- Validation : Compare yields across solvent systems (e.g., polar aprotic vs. protic) and optimize stoichiometry using kinetic studies.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Techniques :
- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry (e.g., C=O and hydroxyl group positions) .
- NMR spectroscopy : Assign protons (¹H NMR) and carbons (¹³C NMR) using DEPT and COSY experiments to confirm the pyrrolidinone ring and methyl/hydroxyl substituents.
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.
- Validation : Cross-reference spectral data with computational models (DFT) or published crystallographic databases .
Q. What analytical techniques are most reliable for assessing the purity of this compound?
- Primary methods :
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) and compare retention times against certified standards.
- Melting point analysis : Sharp melting ranges (<2°C deviation) indicate high purity.
- Validation : Perform spiking experiments with known impurities and validate via mass spectrometry (MS) to detect trace contaminants .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives across different studies?
- Systematic approaches :
- Structure-activity relationship (SAR) studies : Vary substituents (e.g., methyl vs. aryl groups) to isolate bioactive moieties.
- Dose-response assays : Quantify IC₅₀ values in enzyme inhibition studies (e.g., kinase or protease assays) to reconcile divergent potency claims.
- Computational docking : Map interactions with target proteins (e.g., binding affinity to T-cell receptors) to explain variability .
- Data reconciliation : Use meta-analysis to account for differences in cell lines, assay protocols, or solvent systems.
Q. How can researchers design experiments to elucidate the reaction mechanisms involving this compound in nucleophilic substitution or ring-opening reactions?
- Mechanistic tools :
- Isotopic labeling : Track ¹⁸O in the carbonyl group during hydrolysis to confirm nucleophilic attack pathways.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- In situ NMR monitoring : Capture intermediates (e.g., enolates) in real-time under varying pH or temperature conditions .
- Advanced spectroscopy : Use time-resolved FTIR or Raman spectroscopy to detect transient species.
Q. What methodologies are recommended for analyzing the stereochemical outcomes in derivatives of this compound?
- Chiral resolution :
- Chiral HPLC : Employ columns with cellulose- or amylase-based stationary phases.
- Circular dichroism (CD) : Correlate optical activity with absolute configuration.
- Crystallographic validation : Resolve enantiomeric purity via single-crystal X-ray diffraction, as demonstrated for analogous pyrrolidinone derivatives .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound derivatives?
- In vitro models :
- Cell viability assays : Use MTT or resazurin-based tests in cancer lines (e.g., leukemia Jurkat cells) .
- Enzyme inhibition : Screen against targets like histone deacetylases (HDACs) or cyclooxygenases (COX).
- In vivo models :
- Rodent pharmacokinetics : Measure bioavailability and metabolite profiles via LC-MS/MS.
- Toxicity studies : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
